REACTION_CXSMILES
|
[CH3:1]I.[Cl:3][C:4]1[C:5](=[S:12])[NH:6][C:7](=[O:11])[NH:8][C:9]=1[CH3:10].[OH-].[K+]>>[CH3:10][C:9]1[NH:8][C:7](=[O:11])[N:6]=[C:5]([S:12][CH3:1])[C:4]=1[Cl:3] |f:2.3|
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
5-chloro-6-methyl-4-thiouracil
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(NC(NC1C)=O)=S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid precipitate formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
was recrystallized from isopropanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=NC(N1)=O)SC)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |